1-Cyclopropylpiperidin-3-amine
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Overview
Description
1-Cyclopropylpiperidin-3-amine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-Cyclopropylpiperidin-3-amine can be achieved through several routes. One common method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring . Another approach is the intramolecular amination of organoboronates, which provides a regioselective and mild method for the preparation of six-membered N-heterocycles . Industrial production methods often involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound .
Chemical Reactions Analysis
1-Cyclopropylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-Cyclopropylpiperidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake . It may also modulate enzyme activity and signal transduction pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
1-Cyclopropylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
N-Cyclopropylpiperidin-3-amine: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
This compound dihydrochloride: A salt form that may have different solubility and stability properties.
The uniqueness of this compound lies in its specific cyclopropyl substitution, which can influence its chemical reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-cyclopropylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDISUUBHSUMXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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